1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine
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Overview
Description
1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 4-fluoro-2-methylphenyl group through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with pyrrolidine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the aromatic ring and the pyrrolidine moiety. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-2-methylbenzaldehyde, while reduction could produce 1-[1-(4-fluoro-2-methylphenyl)ethyl]pyrrolidine .
Scientific Research Applications
1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a pharmaceutical agent.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets. The ethenyl linkage and the fluorine atom on the aromatic ring may play crucial roles in binding to enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies .
Comparison with Similar Compounds
- 1-(4-Fluoro-2-methylphenyl)ethanone
- 1-(4-Fluoro-2-methylphenyl)ethanol
- 1-(4-Fluoro-2-methylphenyl)ethane
Comparison: Compared to these similar compounds, 1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The pyrrolidine ring can enhance the compound’s stability and reactivity, making it more suitable for certain applications .
Properties
CAS No. |
917957-64-3 |
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Molecular Formula |
C13H16FN |
Molecular Weight |
205.27 g/mol |
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C13H16FN/c1-10-9-12(14)5-6-13(10)11(2)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
AVWKMIJEVCQVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=C)N2CCCC2 |
Origin of Product |
United States |
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